molecular formula C23H26O3 B1677640 Phenothrin CAS No. 26002-80-2

Phenothrin

Cat. No.: B1677640
CAS No.: 26002-80-2
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-UHFFFAOYSA-N
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Description

Overview of Phenothrin's Significance in Scientific Disciplines

This compound's significance in academic research stems primarily from its classification as a Type I synthetic pyrethroid insecticide. frontiersin.orgresearchgate.net Research has focused on its efficacy against various arthropods, its chemical synthesis, environmental fate, and interactions at the molecular level. Studies have investigated its mode of action, which involves modulating sodium channels in the nervous systems of insects. herts.ac.ukinchem.org The compound's relatively low toxicity to mammals compared to insects has also been a key area of investigation, often attributed to differences in metabolism and body temperature. orst.edu Furthermore, the study of This compound (B69414) contributes to the broader understanding of pyrethroid chemistry and the development of new pest control agents. jst.go.jpmdpi.com

Historical Context of this compound Research Trajectories

The research trajectory of this compound is intertwined with the development of synthetic pyrethroids, which were modeled after natural pyrethrins (B594832) found in chrysanthemum flowers. frontiersin.orgorst.edu Racemic this compound was first synthesized in 1969. who.intresearchgate.netnih.gov Its development followed earlier synthetic pyrethroids like allethrin (B1665230) and resmethrin (B1680537). inchem.orgjst.go.jp Early research highlighted its insecticidal properties and its greater stability to photodecomposition compared to some earlier pyrethroids, making it a promising candidate for various applications. inchem.orgiupac.org Subsequent research has delved into its specific isomeric forms, metabolism, and environmental persistence. who.intinchem.org

Isomeric Forms of this compound and their Academic Relevance

This compound possesses two chiral centers, leading to the existence of four stereoisomers: (1R, trans), (1R, cis), (1S, trans), and (1S, cis). herts.ac.ukorst.eduwho.int The study of these isomeric forms is academically relevant because their biological activity and metabolic fates can differ significantly. inchem.org The technical grade of this compound is typically a mixture of these isomers. herts.ac.ukorst.eduwho.int

Racemic this compound refers to a mixture containing equal parts of the four stereoisomers. orst.eduwho.int Early research and synthesis efforts often focused on this racemic mixture. who.intresearchgate.netnih.gov Studies involving racemic this compound have provided foundational data on its general properties and effects. who.intinchem.org

d-Phenothrin (B1212162) is a specific technical preparation that contains a high percentage (≥95%) of the 1R isomers, typically in a 1:4 mixture of the 1R-cis and 1R-trans isomers. orst.eduinchem.org This form is of particular academic interest because the 1R isomers, especially the 1R-trans isomer, exhibit higher insecticidal activity compared to their 1S counterparts. orst.eduwho.intinchem.org Research on d-phenothrin has focused on its enhanced efficacy and its specific metabolic pathways in biological systems. who.intinchem.org

Here is a table summarizing the isomeric forms and their characteristics:

Isomeric FormDescriptionAcademic Relevance
Racemic this compoundMixture of all four stereoisomers in approximately equal ratios. orst.eduwho.intBasis for initial research; provides general property data. who.intinchem.org
d-Phenothrin (1R,cis,trans)Enriched in 1R isomers (≥95%), typically 1:4 1R-cis:1R-trans. orst.eduinchem.orgFocus of research due to higher insecticidal activity of 1R isomers. orst.eduwho.intinchem.org
(1R)-optical isomersIncludes 1R-cis and 1R-trans. herts.ac.ukorst.eduwho.intExhibit higher insecticidal activity. orst.eduwho.intinchem.org
(1S)-optical isomersIncludes 1S-cis and 1S-trans. herts.ac.ukorst.eduwho.intGenerally less insecticidally active. michberk.com
(1R, trans)-PhenothrinSpecific stereoisomer. herts.ac.ukwho.intMost insecticidally active isomer. inchem.orgwho.intinchem.org
(1R, cis)-PhenothrinSpecific stereoisomer. herts.ac.ukwho.intInsecticidally active, but less so than 1R-trans. who.intinchem.org
(1S, trans)-PhenothrinSpecific stereoisomer. herts.ac.ukwho.intPresent in racemic mixture. orst.eduwho.int
(1S, cis)-PhenothrinSpecific stereoisomer. herts.ac.ukwho.intPresent in racemic mixture. orst.eduwho.int

d-Phenothrin (1R,cis,trans-Phenothrin)

Interdisciplinary Research Landscape of this compound

The research landscape surrounding this compound is inherently interdisciplinary, involving fields such as chemistry, biology (including entomology and toxicology), environmental science, and public health. Chemists focus on its synthesis, structure-activity relationships, and the development of analytical methods for its detection and separation, particularly for its isomers. nih.gov Biologists and entomologists study its efficacy against target pests, its mode of action, and the development of resistance. Toxicologists investigate its effects on non-target organisms and mammals, examining metabolic pathways and potential health implications. inchem.orgorst.eduwho.int Environmental scientists study its fate and behavior in various environmental compartments like soil and water, including degradation pathways such as hydrolysis and photolysis. who.intiupac.orginchem.org Public health research may involve monitoring exposure levels and assessing the effectiveness of this compound-based pest control strategies. researchgate.net The study of pyrethroids like this compound also intersects with research into neurodegenerative diseases and the potential impact of environmental chemical exposures. beyondpesticides.org

Here is a table illustrating the interdisciplinary nature of this compound research:

Scientific DisciplineAreas of Research Related to this compound
ChemistrySynthesis, structure-activity relationships, analytical methods (e.g., HPLC for isomer separation). nih.gov
Biology (Entomology)Insecticidal efficacy, mode of action on sodium channels, resistance mechanisms. herts.ac.ukinchem.org
Biology (Toxicology)Effects on non-target organisms and mammals, metabolism, toxicokinetics. inchem.orgorst.eduwho.intcabidigitallibrary.org
Environmental ScienceEnvironmental fate, degradation pathways (hydrolysis, photolysis), soil and water behavior. who.intiupac.orginchem.org
Public HealthExposure assessment, effectiveness of pest control, potential health impacts. researchgate.net
Neuroscience/MedicinePotential links between environmental exposure and neurological effects. beyondpesticides.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3
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InChI Key

SBNFWQZLDJGRLK-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
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Molecular Formula

C23H26O3
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DSSTOX Substance ID

DTXSID7032688
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Molecular Weight

350.4 g/mol
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Physical Description

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID.
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Boiling Point

>290 °C
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Solubility

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none
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Density

1.06 at 20 °C, Relative density (water = 1): 1.06
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Vapor Pressure

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless liquid, Pale yellow to yellow-brown clear liquid

CAS No.

26002-80-2, 51186-88-0, 188023-86-1
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Advanced Synthetic Methodologies and Chemical Design of Phenothrin Analogues

Stereoselective Synthesis of Phenothrin (B69414) Isomers

This compound exists as a mixture of four stereoisomers due to the chiral centers in the cyclopropane (B1198618) ring. inchem.orgwho.int These isomers are the [1R,trans], [1R,cis], [1S,trans], and [1S,cis] isomers. who.int Racemic this compound, first synthesized in 1969, is typically prepared by esterifying (1RS, cis,trans)-2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylic acid (chrysanthemic acid) with 3-phenoxybenzyl alcohol. inchem.orgwho.int This process yields a mixture where the cis:trans isomer ratio is approximately 1:4 and the optical ratio of 1R:1S is 1:1. inchem.org

d-Phenothrin (B1212162) is a specific preparation containing ≥95% 1R isomers, with a 1:4 mixture of the [1R,cis] and [1R,trans] isomers. who.int The [1R,trans] isomer is recognized as the most insecticidally active, followed by the [1R,cis] isomer. who.int Stereoselective synthesis aims to preferentially produce these more active isomers.

Research has explored stereoselective routes to key intermediates, such as cyclopropane derivatives, which can then be elaborated to form pyrethroids like this compound. For instance, biocatalytic intramolecular cyclopropanation reactions have been developed using engineered carbene transferases to achieve stereoselective synthesis of cyclopropane intermediates. rochester.edu Further elaboration of these intermediates can furnish chrysanthemic acid, a precursor to this compound. rochester.edu

Novel Synthetic Routes for this compound and its Derivatives

The primary approach for synthesizing pyrethroids, including this compound, involves the esterification of chrysanthemic acid derivatives with appropriate alcohols. mdpi.com this compound itself is formed by the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol. inchem.orgwho.int

Novel synthetic routes often focus on developing more efficient or environmentally friendly methods for producing the acid or alcohol components, or exploring alternative coupling strategies. The invention of this compound involved synthesizing a diphenyl ether derivative and subsequently esterifying it with chrysanthemic acid. nih.gov This provided clues for developing photostable pyrethroids. nih.gov

While specific detailed novel routes solely for this compound's final esterification are not extensively detailed in the provided results, research on novel synthetic approaches for related pyrethroid intermediates and derivatives is ongoing. This includes photochemical synthesis of cyclopropanecarboxylic acids present in pyrethroids and the synthesis of novel compounds with potential pesticidal activity through different chemical pathways. researchgate.netbeilstein-journals.org

Computational Chemistry and Molecular Design of this compound Analogues

Computational chemistry plays a significant role in the design and optimization of pesticide molecules, including pyrethroid analogues. nih.govresearchgate.net In silico methods allow for the prediction of molecular properties and biological activities, guiding the synthesis of novel compounds with desired characteristics. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Efficacy Optimization

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of this compound and its analogues impact their insecticidal efficacy. By analyzing the relationship between structural features and biological activity, researchers can design compounds with enhanced potency or a broader spectrum of activity. nih.govyoutube.com

This compound is a first-generation synthetic pyrethroid, characterized by the absence of an α-cyano group, which generally correlates with lower mammalian toxicity compared to Type II pyrethroids that possess this group. mdpi.com The insecticidal activity of pyrethroids is closely linked to their interaction with voltage-gated sodium channels in insects. Understanding these interactions through SAR studies can inform the design of more effective analogues.

Comparative studies evaluating the efficacy of different pyrethroids, including d-phenothrin, against various insect species provide valuable SAR data. For example, studies have compared the efficacy of d-phenothrin with other pyrethroids like permethrin (B1679614) and resmethrin (B1680537) against mosquitoes and chiggers, demonstrating differing levels of toxicity and residual activity. dtic.milnih.gov

In Silico Modeling for Toxicity Prediction

In silico modeling is increasingly used to predict the potential toxicity of chemical compounds, including pesticide analogues. nih.govresearchgate.netinstem.comfrontiersin.org These computational methods aim to assess potential adverse effects on humans and the environment, reducing the need for extensive experimental testing. nih.govresearchgate.net

Various computational tools and methods are employed in in silico toxicology, including databases, software for generating molecular descriptors, simulation tools, and modeling methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR). nih.govresearchgate.net QSTR models, in particular, can be derived for predicting toxicity values for chemical analogues within a defined chemical space. frontiersin.org

While specific in silico toxicity prediction studies focused solely on this compound analogues were not prominently detailed in the search results, the general principles and methods of in silico toxicology are applicable to this class of compounds. These methods can help identify structural alerts associated with toxicity and prioritize compounds for further evaluation. instem.comfrontiersin.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and synthesis. ijcce.ac.ir Applying green chemistry approaches to the synthesis of this compound and its intermediates is an area of growing interest to minimize environmental impact.

While direct examples of explicitly "green chemistry" routes specifically for the industrial synthesis of this compound were not extensively detailed, research in related areas of chemical synthesis highlights relevant approaches. This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions. ijcce.ac.ir

Molecular Mechanisms of Action and Neurobiological Effects of Phenothrin

Interaction with Voltage-Gated Sodium Channels

The primary molecular target of phenothrin (B69414) and other pyrethroids is the voltage-gated sodium channel. These channels are crucial for generating action potentials, the electrical impulses that facilitate communication between neurons and muscle cells. Under normal physiological conditions, sodium channels open and close rapidly in response to changes in the membrane potential, allowing a transient influx of sodium ions.

Prolonged Sodium Channel Opening and Hyperexcitation

This compound binds to voltage-gated sodium channels and alters their gating kinetics. Specifically, it prolongs the open state of these channels, preventing their proper closure patsnap.compatsnap.com. This extended opening leads to a persistent influx of sodium ions into the neuron, a phenomenon sometimes referred to as a "sodium tail current" inchem.org. The sustained influx of positive charge causes a prolonged depolarization of the nerve membrane . This persistent depolarization lowers the threshold for activation of further action potentials, leading to repetitive firing of nerve fibers and terminals inchem.org. This excessive and uncontrolled electrical activity in the nervous system manifests as hyperexcitation patsnap.cominchem.org. At higher concentrations, the prolonged sodium influx can be substantial enough to completely depolarize the nerve membrane, potentially leading to a conduction block inchem.org.

Stereospecific Binding to Sodium Channels

The interaction of pyrethroids, including this compound, with sodium channels is highly stereospecific inchem.org. This compound exists as a mixture of stereoisomers, namely 1R-cis, 1R-trans, 1S-cis, and 1S-trans who.int. Studies indicate that the insecticidal activity is largely associated with specific isomers, particularly the 1R isomers who.intorst.edu. The 1R and 1S cis isomers may bind competitively to one site on the sodium channel, while the 1R and 1S trans isomers may bind non-competitively to another site inchem.org. The 1S forms may not significantly modify channel function but can block the effect of the 1R isomers inchem.org. This stereospecificity in binding is a critical factor in the differential biological activity observed among different pyrethroid isomers and contributes to their selective toxicity inchem.orgpnas.orgportlandpress.com.

Differential Sensitivity of Invertebrate and Mammalian Sodium Channels

A key aspect of this compound's selective toxicity towards insects compared to mammals lies in the differential sensitivity of their respective voltage-gated sodium channels patsnap.comorst.edusemanticscholar.org. While pyrethroids modify sodium channels in both mammalian and invertebrate neuronal membranes, their interference is generally stronger in insects inchem.orgorst.edu. This differential sensitivity is attributed, at least in part, to structural and amino acid sequence differences between insect and mammalian sodium channels patsnap.compnas.orgresearchgate.netnih.gov. For instance, specific amino acid residues at corresponding positions in insect and mammalian sodium channels have been shown to regulate this differential sensitivity researchgate.netnih.gov. Replacing certain residues in mammalian sodium channels to match those in insect channels can significantly enhance their sensitivity to pyrethroids pnas.orgresearchgate.netnih.gov. Furthermore, the body temperature difference between insects and mammals also contributes, as pyrethroids interfere more strongly with sodium channels at lower temperatures characteristic of invertebrates orst.edu. Higher mammalian body temperatures also facilitate increased metabolic degradation of pyrethroids orst.edu.

Cellular and Subcellular Mechanisms of this compound-Induced Toxicity

The prolonged opening of sodium channels by this compound leads to an excessive influx of sodium ions, disrupting the normal ionic balance across the neuronal membrane patsnap.com. This sustained depolarization and hyperexcitation can have downstream effects on cellular function. The continuous need to actively pump out the excess sodium ions to restore the resting membrane potential can deplete cellular energy reserves patsnap.com. While the direct cellular and subcellular damage induced specifically by this compound beyond the primary ion channel effects is not as extensively documented as for some other toxins, the sustained disruption of electrical signaling and ionic homeostasis can ultimately lead to neuronal dysfunction, paralysis, and death in insects patsnap.compatsnap.com. At near-lethal doses, synthetic pyrethroids have been associated with transient changes in the nervous system of mammals, such as axonal swelling and myelin degeneration in sciatic nerves, though they are not considered to cause the delayed neurotoxicity seen with some other pesticide classes who.intinchem.org.

Comparative Analysis of this compound's Mechanism with Other Pyrethroids

This compound is classified as a Type I pyrethroid who.intorst.edunih.gov. Pyrethroids are broadly categorized into Type I and Type II based on their chemical structure and the specific neurotoxic syndrome they induce in mammals inchem.orgwho.intnih.gov. Type I pyrethroids, like this compound, lack an alpha-cyano group and typically cause a "T (tremor) syndrome" characterized by tremors and hyperexcitation inchem.orgwho.intnih.gov. Type II pyrethroids, which possess an alpha-cyano group (e.g., cypermethrin, deltamethrin), tend to produce a "CS (choreoathetosis/salivation) syndrome" involving ataxia, convulsions, and profuse salivation inchem.orgwho.intnih.gov.

Toxicological Research and Risk Assessment of Phenothrin

Mammalian Toxicology

Mammalian toxicology studies are crucial for evaluating the safety of phenothrin (B69414) in humans and other mammals. These studies delve into how the compound interacts with biological systems, its metabolic fate, and the potential for adverse health effects.

Metabolism and Toxicokinetics in Mammalian Systems

The study of metabolism and toxicokinetics in mammalian systems provides insights into how this compound is processed within the body, including its uptake, distribution to tissues, biotransformation into metabolites, and eventual elimination.

Following administration to mammals, radiolabelled this compound is generally rapidly and extensively absorbed. In rats, after single or repeated oral exposure or dermal treatment, radioactivity is quickly and almost completely excreted in urine and faeces within 3 to 7 days. inchem.orgwho.int

This compound is generally poorly absorbed through the skin in humans. nih.gov In rats, a significant portion of dermally applied this compound remained unabsorbed on the skin. orst.edu

Excretion of this compound and its metabolites is rapid. Within three hours of oral administration in rats, approximately 40% of the radioactivity was excreted, with complete recovery within 48 hours. inchem.org Following a single oral dose in rats, approximately 96% was recovered in faeces and urine within 6 days. orst.edu The excretion pattern varies between isomers; for the cis-isomer, excretion was approximately 74% in faeces and 22% in urine, while for the trans-isomer, it was about 75% in urine and 21% in faeces. orst.edu

Despite its lipophilic nature, there is no significant tendency for this compound to accumulate in tissues after subacute dosing in mammals. who.intnih.gov

Synthetic pyrethroids, including this compound, are primarily metabolized in mammals through ester hydrolysis, oxidation, and conjugation reactions. inchem.orgwho.intorst.edunih.govresearchgate.netwho.int These processes generally lead to the formation of more hydrophilic metabolites that are readily excreted. nih.govresearchgate.net

The major metabolic pathways for both trans- and cis-phenothrin in rats involve cleavage of the ester linkage and oxidation at the 4'-position of the alcohol moiety or the isobutenyl group of the acid moiety. inchem.orgwho.int Ester cleavage is more challenging for the cis isomer compared to the trans isomer. inchem.org Consequently, ester-form metabolites oxidized at various positions are the primary metabolites of the cis isomer and are largely excreted in faeces. inchem.orgwho.int In contrast, ester-cleaved metabolites are the main products from the trans isomer and are mostly excreted in urine. inchem.orgwho.int

Major metabolites identified include 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, formed by hydrolysis of the ester linkage and oxidation of 3-phenoxybenzyl alcohol. inchem.org In rats, the major urinary metabolites are cleaved esters, predominantly 4'-OH-phenoxybenzoic acid sulfate. orst.edu

Oxidation reactions are catalyzed by cytochrome P450 (CYP) isoforms, while ester bonds are hydrolyzed by carboxylesterases. researchgate.netresearchgate.net The resulting metabolites then undergo various conjugation reactions. researchgate.net

Comparative metabolism studies have indicated that the metabolism of racemic this compound is similar to that of d-phenothrin (B1212162) ([1R,cis,trans]-phenothrin). inchem.org The toxicological data for racemic this compound can therefore be used to support that for d-phenothrin due to this similarity in metabolism and toxicity. inchem.orgwho.int

While there are some species differences in the metabolism of pyrethroids, the major reactions of ester hydrolysis and oxidation are generally similar across laboratory animals and humans. researchgate.netresearchgate.net However, species-specific differences in the activity of metabolizing enzymes like carboxylesterases and CYP isoforms can influence the rate and extent of metabolism. researchgate.net Cats, for instance, are more susceptible to synthetic pyrethroids, including this compound, due to a deficiency in glucuronidase, an enzyme important for metabolizing these compounds. parasitipedia.net

Biotransformation Pathways (Ester Hydrolysis, Oxidation, Conjugation)

Systemic Toxicity Studies

Systemic toxicity studies evaluate the potential for this compound to cause adverse effects on various organ systems following repeated exposure.

Chronic and subchronic toxicity studies in rodents and dogs have identified the liver as a sensitive target organ following repeated oral exposure to d-phenothrin. federalregister.gov Observed effects include increased liver weight, hepatocellular vacuolization, and hypertrophy. federalregister.gov At higher doses, increased liver serum enzymes were also noted. federalregister.gov

Several feeding studies in rats and mice with exposure periods ranging from 6 months to 2 years have been conducted with racemic or d-phenothrin. who.int No significant effects on clinical signs, mortality, food and water consumption, ophthalmology, blood biochemistry, haematology, or urinalysis were observed in a chronic toxicity study in rats with a 52-week interim sacrifice. inchem.org However, reduced body weight gain in females and increased relative liver weight were noted at higher doses. inchem.org

In studies on dogs with exposure periods of 26-52 weeks, effects on the liver, such as enlarged liver cells and focal degeneration in the adrenal cortex, were observed at higher doses. inchem.org

Data from feeding studies in dogs, mice, and rats indicated increased liver/body weight ratios. inchem.org After one year in dogs and two years in rats and mice, large hepatocytes were observed. inchem.org

While some chronic reproductive toxicity studies in rats have reported adverse growth and reproductive effects at higher doses, the risk quotients from these exposures were found to be below the Agency's level of concern. epa.gov

Interactive Data Table: Summary of Selected Chronic and Subchronic Toxicity Findings

SpeciesDuration of ExposureObserved Effects (Higher Doses)
RatChronic (up to 2 years)Reduced body weight gain (females), Increased relative liver weight, Large hepatocytes inchem.orginchem.org
MouseChronic (up to 2 years)Increased liver/body weight ratios, Large hepatocytes inchem.org
DogSubchronic/Chronic (26-52 weeks)Increased liver weight, Hepatocellular vacuolization, Hypertrophy, Enlarged liver cells, Focal degeneration in adrenal cortex, Increased liver serum enzymes, Large hepatocytes federalregister.govinchem.org

Note: This table summarizes findings at higher dose levels where effects were observed. Lower doses in these studies often showed no observed adverse effects.

Target Organ Toxicity (e.g., Liver, Thyroid, Adrenal, Nasal Tissue)

Studies in rodents and dogs have identified the liver as a particularly sensitive target organ following repeated oral exposure to this compound. Observed effects include increased liver weight, hepatocellular vacuolization, and hypertrophy. regulations.gov At higher doses, increased liver serum enzyme levels have also been noted. regulations.gov

Inhalation studies in rats have indicated that the nasal turbinates are a primary site of effect from repeated exposure, showing histopathological changes. regulations.gov This suggests a portal of entry effect for the respiratory system. In the same inhalation studies, histological effects on the liver, thyroid, and adrenal glands were also observed. regulations.gov While initially considered of borderline toxicological significance in isolation, these findings were supported by increased organ weights and similar histological observations in some oral studies. regulations.gov For instance, d-phenothrin has been shown to cause adrenal cortex vacuolation in long-term dog feeding studies and subchronic rat inhalation studies. federalregister.gov

OrganRoute of ExposureSpeciesObserved EffectsSource
LiverOralRodents, DogsIncreased weight, hepatocellular vacuolization and hypertrophy, increased enzymes regulations.gov
Nasal TissueInhalationRatsHistopathological changes (e.g., eosinophilic inclusions in olfactory epithelial cells) regulations.gov, epa.gov
ThyroidInhalation, OralRats, DogsIncreased weight, slight histopathological changes, endocrine-related effects federalregister.gov, regulations.gov, epa.gov
Adrenal GlandsInhalation, OralRats, DogsIncreased weight, adrenal cortex vacuolation, minor histopathological lesions, endocrine-related effects federalregister.gov, regulations.gov, epa.gov

Developmental and Reproductive Toxicology

Research has been conducted to evaluate the potential of this compound to cause adverse effects on development and reproduction.

Prenatal and Postnatal Sensitivity

Studies have investigated the sensitivity of prenatal and postnatal stages to this compound exposure. In an acceptable rabbit developmental study, d-phenothrin demonstrated qualitative and quantitative susceptibility. federalregister.gov Developmental toxicity, specifically spina bifida, occurred at a lower LOAEL (100 mg/kg/day) compared to the maternal LOAEL (300 mg/kg/day) for decreased body weight gain and food consumption. federalregister.gov

In contrast, a rat developmental study showed developmental toxicity only at a very high dose (3,000 mg/kg/day), with the NOAELs and LOAELs for maternal animals and fetuses being the same in this study. federalregister.gov Two acceptable rat reproduction studies also indicated that systemic and reproductive/offspring toxicity occurred at the same dose levels, with similar effects observed in both offspring and dams. federalregister.gov These effects included organ weight changes in one study and decreased mean pup weights in another. federalregister.gov

Teratogenicity and Embryotoxicity Research

Studies have specifically examined the teratogenic and embryotoxic potential of this compound. In the rabbit developmental study, indications of neurotoxicity included the presence of spina bifida at a mid-dose and microphthalmia and hydrocephaly at higher doses. federalregister.gov Although these neurodevelopmental effects were observed in single fetuses, spina bifida and microphthalmia are considered significant due to their uncommon occurrence in untreated rabbits. federalregister.gov

In mice and rabbits, neither teratogenicity nor embryotoxicity was observed in fetuses following oral administration of d-phenothrin at doses up to 3000 mg/kg body weight and 1000 mg/kg body weight, respectively. who.int Minimal adverse effects were noted at the highest dose tested in the rat developmental study. federalregister.gov

SpeciesDevelopmental Study TypeObserved Developmental EffectsMaternal Toxicity LOAEL (mg/kg/day)Developmental LOAEL (mg/kg/day)Source
RabbitDevelopmentalSpina bifida, Microphthalmia, Hydrocephaly300100 federalregister.gov, regulations.gov
RatDevelopmentalDevelopmental toxicity (at high dose), decreased pup weights, delayed ossification, fetal immaturity30003000 federalregister.gov, epa.gov, publications.gc.ca
MouseDevelopmentalNeither teratogenicity nor embryotoxicity observed up to 3000 mg/kg bwNot specifiedNot observed who.int, inchem.org
Multi-generational Reproduction Studies

Multi-generational studies in rats have been conducted to assess the effects of this compound on reproductive performance across generations. In a two-generation reproduction study in rats, no evidence of increased susceptibility was observed. federalregister.gov Systemic and reproductive/offspring toxicity occurred at the same doses, with similar effects seen in both offspring and dams. federalregister.gov The no-observed-effect level (NOEL) in one two-generation rat reproduction study was 1000 mg/kg diet. who.int

Genotoxicity and Mutagenicity Assessments

This compound has been subjected to various assessments to determine its potential to induce genetic damage. D-phenothrin is not considered mutagenic in a variety of in vivo and in vitro systems designed to test for gene mutations, DNA damage, DNA repair, and chromosomal effects. who.int, who.int The U.S. EPA has concluded that d-phenothrin does not pose a mutagenic concern based on negative findings in bacterial and mammalian gene mutation studies, as well as a chromosomal aberration study using mammalian cells. orst.edu Tests with d-phenothrin showed no genotoxicity in specific Salmonella typhimurium and Escherichia coli strains with or without metabolic activation. inchem.org Furthermore, d-phenothrin did not cause chromosomal aberrations in vitro in Chinese hamster ovary cells or in vivo in mouse bone marrow cells. inchem.org

However, a supplemental in vitro study indicated that d-trans-phenothrin induced statistically significant, dose-dependent DNA damage in human peripheral blood lymphocytes and human hepatocytes at relatively high concentrations, in the absence of marked cytotoxicity. nih.gov, publications.gc.ca Oxidative DNA damage was also detected in these cell types, although it did not reach statistical significance. nih.gov These findings provide evidence of the DNA-damaging potential of this compound in these specific in vitro systems and suggest the need for additional studies. nih.gov

Test TypeSystemResultSource
Gene mutation studiesBacteria (Salmonella typhimurium, E. coli), Mammalian cellsNegative orst.edu, inchem.org
Chromosomal aberration studiesIn vitro (Chinese hamster ovary cells), In vivo (mouse bone marrow cells)Negative orst.edu, inchem.org
DNA damage, DNA repair assessmentsIn vivo, In vitroNegative who.int, who.int
DNA damage (Comet assay with FPG post-treatment)In vitro (human peripheral blood lymphocytes, human hepatocytes)Positive (dose-dependent DNA damage at higher concentrations) nih.gov, publications.gc.ca

Immunotoxicity Research

Research into the immunotoxic effects of this compound is limited. The toxicity database for d-phenothrin has been noted to lack an acceptable immunotoxicity study. federalregister.gov Based on available studies, there have been no indications that organs associated with immune function, such as the thymus and spleen, are affected by d-phenothrin. federalregister.gov However, an immunotoxicity study has been required as a new data requirement for pesticide registration. federalregister.gov

In oral dosing studies in rodents, several pyrethroids have been shown to suppress the cellular immune response or produce thymus atrophy. inchem.org In-silico studies comparing pyrethroids suggest that Type 2 pyrethroids may have stronger binding affinity to certain immune receptors (CD4 and CD8) than Type 1 pyrethroids like this compound. researchgate.net this compound exposure has been shown to cause significant DNA damage in human peripheral blood lymphocytes in one study. jst.go.jp

Endocrine Disrupting Potential

Research into the endocrine disrupting potential of this compound has yielded findings suggesting its capacity to interfere with hormone systems. Studies utilizing in vitro methods, such as enzyme-linked immunosorbent assays (ELISA) and receptor transactivation assays, have investigated the effects of this compound on hormone levels, specifically 17β-estradiol (E2) and testosterone (B1683101) (T). These studies indicated that this compound significantly elevated E2 levels and substantially reduced T levels. researchgate.net Transactivation assays further suggested that this compound can function as an estrogenic agonist and androgenic antagonist, implying a complex role in endocrine disruption. researchgate.net

Some studies have explored potential endocrine-related effects in animal models following exposure to this compound. In dogs fed this compound, endocrine-related effects observed included liver cell enlargement and vacuole formation in the adrenal cortex at certain dose levels. orst.edu A 90-day inhalation study in rats also noted endocrine-related effects such as minor vacuole formation in the adrenal cortex and follicular thyroid cell enlargement in males at specific concentrations. orst.edu However, studies in immature female rats fed d-phenothrin found no estrogenic effects, and studies in castrated peripubertal male rats found no androgenic/antiandrogenic effects at tested doses. orst.edu

This compound is listed as a potential endocrine disrupting compound in some databases. nih.gov

Neurotoxicity Research Deficiencies and Findings

This compound, as a synthetic pyrethroid, primarily exerts its toxicodynamic effects by delaying the closure of voltage-gated sodium channels in the central nervous system (CNS) of exposed organisms. nih.govresearchgate.net This mechanism leads to repetitive nerve discharge and increased excitation in insects. orst.edu Due to structural differences in sodium channels and toxicokinetic factors, the acute toxicity of pyrethroids to mammals is generally lower compared to insects. nih.govresearchgate.net

While acute human toxicity from pyrethroids is considered relatively low compared to organophosphate and carbamate (B1207046) insecticides, the potential for chronic neurological damage from long-term pyrethroid exposure has been a subject of debate. nih.govresearchgate.net Few epidemiological studies have specifically addressed this compound's neurotoxicity in humans. nih.govresearchgate.net

Some research on long-term pyrethroid exposure in occupational settings has explored potential neurological deficits. A study among public health vector program spray men primarily exposed to pyrethroids found that individuals with higher cumulative exposure reported significantly more CNS symptoms. nih.govresearchgate.net This study also indicated that higher spraying intensity was associated with significantly worse neurocognitive performance. nih.govresearchgate.net However, no association was observed between pyrethroid exposure and neuromotor performance in this specific study, which was noted as inconsistent with some previous findings on pesticide exposure. nih.gov

Research indicates that the developing human brain is particularly vulnerable to toxic chemical exposures, and low levels of exposure during sensitive life stages could potentially cause permanent brain injury. nih.gov Studies on pyrethroids in general have raised concerns about potential links to neurodevelopmental issues in children. nih.govbeyondpesticides.org However, specific research directly detailing neurotoxicity research deficiencies and findings solely for this compound in humans appears limited in the provided search results.

Ecotoxicology

The ecotoxicology of this compound focuses on its effects on non-target organisms in the environment, with particular attention paid to aquatic ecosystems due to the high toxicity of pyrethroids to aquatic life. researchgate.net

Aquatic Ecotoxicity

Synthetic pyrethroids, including this compound, are highly toxic to fish and aquatic invertebrates in laboratory settings. researchgate.netwho.int However, their effects in the field can be mitigated by rapid dissipation and degradation. researchgate.net Pyrethroids are highly lipophilic and tend to partition extensively into sediments. researchgate.netmontana.edu

This compound is considered very highly toxic to freshwater fish. Laboratory studies have reported 96-hour LC50 values in the range of 16.7 µg/L for rainbow trout and 15.8 µg/L for bluegill sunfish. Post-hatch 60-day survival in rainbow trout was observed to decrease at doses above 1.1 µg/L. this compound is also very highly toxic to estuarine and marine fish, with reported 96-hour LC50 values in inland silverside exceeding 38.3 µg/L and 94.3 µg/L in separate studies. orst.edu

This compound is also very highly toxic to freshwater invertebrates. orst.edu The 48-hour LC50 for Daphnia magna is reported as 4.4 µg/L. orst.edu For technical and synergized d-phenothrin formulations, 96-hour lethal concentrations ranged from 0.24 µg/L to 2.62 µg/L in different crayfish species. orst.edu this compound is also very highly toxic to estuarine and marine invertebrates, with a 96-hour LC50 of 0.025 µg/L reported for mysid shrimp (Mysidopsis bahia). orst.edu

Despite high laboratory toxicity, the rapid breakdown of this compound in sunlight and its primary use on stored grain suggest that environmental exposure levels are expected to be very low, making environmental effects extremely unlikely in many scenarios. who.intinchem.org However, synthetic pyrethroids have been shown to be toxic to fish and aquatic arthropods in laboratory tests. who.int

Synthetic pyrethroids are highly toxic to aquatic arthropods in laboratory tests. researchgate.netwho.int However, a single field study applying this compound to ponds showed no effect on aquatic arthropods. who.intinchem.org

Chronic data for this compound indicate adverse reproductive effects for freshwater invertebrates. epa.gov A 21-day reproduction study in Daphnia magna established a No Observed Adverse Effect Concentration (NOAEC) of 0.47 µg a.i./L. orst.eduepa.gov This finding suggests a potential for chronic reproductive effects in freshwater invertebrates following this compound exposure. epa.gov Based on this and acute effects observed in estuarine and marine invertebrates, additional chronic effects to these organisms are also anticipated. epa.gov

Terrestrial Ecotoxicity

Toxicity to Birds

This compound is considered practically non-toxic to birds. orst.edumassnrc.orgwho.int Acute oral toxicity studies in bobwhite quail (Colinus virginianus) have shown an LD50 of >2,510 mg/kg, and dietary LC50 values for mallard duck and bobwhite quail are >5,000 mg/kg diet. who.intorst.edu While no studies evaluating the chronic toxicity of this compound in birds were found, the U.S. EPA has concluded that the chronic avian risk is likely to be low, based on the lack of chronic risk observed in mammalian species and the current use patterns of this compound. orst.edu

Here is a summary of toxicity data for birds:

SpeciesEndpointValueCitation
Bobwhite QuailAcute Oral LD50>2,510 mg/kg who.intorst.edu
Mallard DuckDietary LC50>5,000 mg/kg diet who.int
Bobwhite QuailDietary LC50>5,000 mg/kg diet who.intorst.edu
Toxicity to Honey Bees

This compound is highly toxic to honey bees. orst.edumassnrc.orgorst.edu A U.S. EPA study indicated that 0.07 micrograms were sufficient to kill honey bees. wikipedia.org The contact LD50 for honey bees is 0.067 μ g/bee . orst.edu The EPA believes that bees and beneficial insects are likely to be adversely affected by direct exposure to d-phenothrin, particularly from large-scale broadcast aerial applications for mosquito control around wetlands. amazonaws.com

Here is a summary of toxicity data for honey bees:

SpeciesEndpointValueCitation
Honey BeesContact LD500.067 μ g/bee orst.edu
Honey BeesLethal Dose0.07 μg wikipedia.org

Bioaccumulation and Bioconcentration Potential

This compound has the potential to bioaccumulate in fish, based on its octanol/water partition coefficient of 1 x 10^6. epa.gov The potential for bioaccumulation is rated as moderate. amazonaws.com Maximum bioconcentration factors (BCF) in bluegill sunfish have been reported as 4,000 for non-edible tissues, 645 for edible tissues, and 1,805 for whole fish tissues. epa.gov Another study reported a BCF of 500 in Carp (Cyprinus carpio) after 56 days of exposure to 0.34 µg/l of δ-(cis-trans)-Phenothrin. scbt.com However, bioaccumulation is limited by the depuration of this compound. epa.gov Over 88.2% of this compound residues in fish body tissues dissipated after 14 days, with a depuration half-life of 2.4-3.7 days. epa.gov

Here is a summary of bioconcentration data:

SpeciesTissueBioconcentration Factor (BCF)Exposure DurationConcentrationCitation
Bluegill SunfishNon-edible4,000Not specifiedNot specified epa.gov
Bluegill SunfishEdible645Not specifiedNot specified epa.gov
Bluegill SunfishWhole fish1,805Not specifiedNot specified epa.gov
CarpWhole fish50056 days0.34 µg/l scbt.com

Trophic Transfer Studies

Studies investigating the trophic transfer of micropollutants, including pyrethroid pesticides like this compound, in freshwater food webs have been conducted. In one study examining an urban riverine food web, pyrethroid pesticides and their metabolites, including this compound, were not detected. researchgate.netscispace.com This suggests that in this specific environment, trophic transfer of this compound through the food web was not observed at detectable levels. Generally, trophic dilution (where pollutant concentrations decrease at higher trophic levels) has been documented for pollutants with high metabolic transformation rates, while biomagnification (where concentrations increase at higher trophic levels) is associated with persistent organic pollutants. researchgate.netscispace.combeyondpesticides.org The absence of detectable levels in the trophic transfer study could be related to the environmental fate and metabolism of this compound.

Risk Assessment Frameworks and Methodologies for this compound

Risk assessment frameworks and methodologies for this compound involve evaluating the potential for adverse effects on non-target organisms based on exposure and toxicity data. The U.S. EPA utilizes a screening-level risk assessment approach that employs risk quotients (RQs). epa.gov RQs are calculated by dividing measures of exposure, such as the estimated environmental concentration (EEC), by measures of toxicity, such as the no observed adverse effect concentration (NOAEC) or the LC50/LD50. epa.gov Exceeding a predetermined level of concern (LOC) based on the RQ indicates a potential risk. epa.govamazonaws.com

For aquatic organisms, the EPA has evaluated the potential risk from applications such as adult mosquito control. amazonaws.com The level of concern has been exceeded for aquatic invertebrates in estuarine/marine environments for potential short-term and long-term exposures. amazonaws.com Risk to fish was not evaluated in one instance due to a lack of toxicological data. amazonaws.com However, other data indicate this compound is very highly toxic to freshwater fish, with reported 96-hour LC50 values in rainbow trout. orst.edu Acute risks to freshwater benthic organisms have been assessed as below the Agency's LOC, and chronic risks also fall below the LOC for aquatic organisms, based on surrogate toxicity data from aquatic invertebrates. epa.gov

Risk to birds and animals from mosquito abatement applications is generally considered low by the EPA, although they noted that reproductive effects to birds could not be evaluated due to a lack of data. amazonaws.com

Risk assessment can utilize tiered modeling systems, moving from deterministic models with conservative assumptions to refined probabilistic models using more realistic assumptions and data, such as those from the Non-Dietary Exposure Task Force (NDETF). regulations.govmontana.edu This allows for a more realistic assessment of potential exposures and risks. regulations.gov

Risk assessment follows a structured process including problem formulation, hazard identification, dose-response relationships, exposure assessment, and risk characterization. montana.edu Cumulative risk assessment, which considers the combined risks from aggregate exposures to multiple agents or stressors, is also an evolving area within regulatory frameworks. epa.gov

Environmental Fate and Persistence of Phenothrin

Degradation Pathways in Environmental Compartments

Phenothrin (B69414) is subject to degradation through several processes, including photodegradation, microbial biodegradation, and abiotic hydrolysis. These pathways contribute to the breakdown of the parent compound into various metabolites.

Photodegradation Kinetics and Mechanisms

Photodegradation is a significant factor in the dissipation of this compound, particularly under outdoor conditions where it is exposed to sunlight who.intinchem.org. While d-phenothrin (B1212162) is more resistant to photolysis compared to natural pyrethrins (B594832), allethrin (B1665230), and resmethrin (B1680537) due to a more stable alcohol moiety, it still contains a photo-labile isobutenyl group that makes it susceptible to photodecomposition inchem.orgwho.int.

Studies on the photodegradation of [1RS, trans]-phenothrin in oxygenated benzene (B151609) solution under UV light (360 nm) or as a thin film under sunlight have been conducted inchem.org. Oxygen species are involved in the photodegradation of this compound on glass, suggesting its susceptibility to photodegradation by sunlight nih.gov. Photodegradation on a moistened soil thin layer using the predominant 1R-trans-isomer showed moderate acceleration of degradation under irradiation with half-lives of 5.7–5.9 days, compared to 21–24 days in the dark control acs.org. The process primarily involves successive oxidation of the 2-methylprop-1-enyl group and ester cleavage, followed by mineralization to carbon dioxide acs.org. In clear, shallow water, this compound is readily degraded through aqueous photolysis with a half-life of 6.5 days orst.edu. However, its high affinity for binding to particulate matter can make photolysis less likely, except when the chemical is suspended in water without binding to sediment epa.gov. Photolysis is expected to occur in shallow waters or the upper levels of the water column where sunlight can penetrate epa.gov.

Microbial Biodegradation in Soil and Water

Microbial biodegradation is another crucial process influencing this compound's fate in soil and water environments. The pyrethroid class of insecticides is generally readily degraded by environmental microorganisms nih.gov.

In soils, this compound isomers decompose rapidly under upland conditions, with initial half-lives of 1-2 days inchem.orgwho.int. However, degradation is significantly slower under flooded conditions, with initial half-lives ranging from 2-4 weeks for the trans isomer and 1-2 months for the cis isomer inchem.orgwho.intjst.go.jp. Analysis of soil extracts has revealed the presence of unchanged parent isomers and various degradation products, including 3-(4'-hydroxyphenoxy)benzoic acid, 3-(4'-hydroxyphenoxy)benzyl alcohol, and 3-hydroxy-benzyl-2,2-dimethyl-3-(2,2-dimethylvinyl)-cyclopropanecarboxylate inchem.org. These degradation products are not persistent and undergo further degradation in soil, leading to the formation of 14CO2 and unextractably bound residues inchem.org. More 14C carbon dioxide is formed under upland conditions than flooded conditions, and more from trans-phenothrin than the cis isomer inchem.org.

A novel bacterial strain, Pseudomonas fulva P31, isolated from active sludge, has demonstrated the ability to completely degrade d-phenothrin at a concentration of 50 mg⋅L-1 within 72 hours frontiersin.orgnih.govcapes.gov.br. This strain utilizes a hydrolysis pathway for degradation frontiersin.orgnih.govcapes.gov.br. Bioaugmentation of d-phenothrin-contaminated soils with Pseudomonas fulva P31 significantly enhanced degradation, removing 75.4% to 77.0% of the initial dose (50 mg⋅kg-1) within 10 days, with half-lives of 5.0 to 5.9 days frontiersin.org. This contrasts with the control group without the strain, where degradation took 18.5 to 32.7 days frontiersin.org. Hydrolysis plays a significant role in the biodegradation of synthetic pyrethroids, often initiated by the cleavage of the ester bond frontiersin.org. The major intermediate metabolites identified in the degradation pathway by Pseudomonas fulva P31 are 3-phenoxybenzaldehyde (B142659) and 1,2-benzenedicarboxylic butyl dacyl ester frontiersin.orgnih.govcapes.gov.br.

In aquatic environments, this compound appears to be persistent under anaerobic conditions, with an anaerobic metabolism half-life of 173.3 days epa.gov.

Hydrolysis and Other Abiotic Degradation Processes

This compound is unstable in alkaline media who.intinchem.org. While stable to hydrolysis at all pH values under anaerobic conditions orst.edu, hydrolysis half-lives for the d-trans-phenothrin isomer have been reported as approximately 60-300 days at pH 5, 90-620 days at pH 7, and 90-120 days at pH 9 . The compound is susceptible to alkaline hydrolysis nih.gov.

Other abiotic degradation processes can also contribute to this compound's breakdown. Rapid photo-oxidative degradation in the atmosphere by reaction with photochemically-produced hydroxyl radicals has a DT50 of 1.2 hours, and reaction with ozone has a DT50 of 38 minutes .

Environmental Transport and Mobility

The transport and mobility of this compound in the environment are influenced by its physical and chemical properties, particularly its solubility and affinity for soil and sediment.

Adsorption to Soil and Sediments

This compound has low water solubility, reported as <9.7 μg/L at 25 °C orst.edu. It binds tightly to soil orst.eduorst.edu. Synthetic pyrethroids, including this compound, are strongly adsorbed on soil and sediments inchem.orgwho.int. This compound has a high affinity for binding to organic carbon and particulate matter epa.gov. The estimated Koc value of 1.2X10+5 indicates that this compound is expected to be immobile in soil nih.govnih.gov. Another reported log Koc value of 5.2 also indicates that the substance is immobile and remains preferably in soil .

Leaching Potential in Soil

Due to its low water solubility and high affinity for binding to soil, this compound's potential to contaminate groundwater is low orst.eduorst.edu. Very little movement (less than 2%) of either trans- or cis-phenothrin has been observed through soil columns when leaching was started immediately or 14 days after treatment inchem.orgwho.int. The low leaching potential means that this compound is likely to remain immobile once it binds to soil sediments epa.gov. Leaching does not appear to be a significant route of dissipation for this compound epa.gov. Sandy soils, while generally having a higher potential for leaching due to lower water-holding capacity and faster water movement, would still likely retain this compound due to its strong adsorption to soil particles wisc.edu.

Environmental Fate Properties of this compound

PropertyValueSource(s)
Water Solubility<9.7 μg/L at 25 °C orst.edu
Log Kow6.01 orst.edu
Vapor Pressure0.16 mPa at 20 °C; 1.43 x 10-7 mmHg at 21 °C who.intorst.edu
Henry's Law Constant6.80 x 10-6 atm·m3/mol orst.edu
Soil Half-life (Upland)1-2 days orst.eduorst.edu
Soil Half-life (Flooded)2 weeks - 2 months (trans/cis isomers) inchem.orgwho.int
Aqueous Photolysis Half-life6.5 days orst.edu
Anaerobic Aquatic Half-life173.3 days orst.eduepa.gov
Log Koc5.2; 1.2X10+5; 141,000 nih.govepa.govnih.gov
Leaching PotentialLow epa.govorst.eduherts.ac.uk

Microbial Degradation of D-Phenothrin by Pseudomonas fulva P31

Initial D-Phenothrin Concentration (mg⋅L-1)Degradation within 72 hours (%)
50100
10091.2
20088.3
40082.6
80080.4
frontiersin.org

D-Phenothrin Degradation in Bioaugmented Soil

Soil Treatment% D-Phenothrin Removed within 10 daysHalf-life (days)
Bioaugmented with Pseudomonas fulva P3175.4 - 77.05.0 - 5.9
Control (without strain P31)N/A18.5 - 32.7
frontiersin.org

Hydrolysis Half-lives for d-trans-Phenothrin

pHApproximate Half-life (days)
560-300
790-620
990-120

Volatilization from Soil and Water Surfaces

Volatilization is a process by which a substance moves from soil or water into the atmosphere in gaseous form. This compound's Henry's Law constant suggests that volatilization from water surfaces is expected to occur. Based on this constant, the estimated volatilization half-life from a model river is 7 days, while from a model lake, it is estimated to be 81 days. However, adsorption to suspended solids and sediment in the water column is expected to attenuate volatilization from water surfaces nih.gov. The estimated volatilization half-life from a model pond is significantly longer, at 120 years, when adsorption is considered nih.gov.

This compound's estimated Henry's Law constant also indicates that volatilization from moist soil surfaces may occur nih.gov. Volatilization of pesticides from soil is enhanced by the presence of water, as polar water molecules compete for adsorption sites on the soil, increasing the vapor density of the pesticide in the soil air rivm.nl. Volatilization is generally higher from wet than from dry soils rivm.nl. However, this compound is not expected to volatilize from dry soil surfaces based on its vapor pressure nih.gov. The volatilization from the surface of unflooded soil has been observed to be very slow jst.go.jp.

Atmospheric Transport and Degradation

This compound can enter the atmosphere through processes such as spray drift, volatilization, or wind erosion diva-portal.org. Once in the atmosphere, it can exist in the gas phase, bound to particles, or dissolved in water droplets diva-portal.org. The partitioning between these phases depends on its physical and chemical properties, as well as the application method and formulation diva-portal.org.

Vapor-phase this compound undergoes degradation in the atmosphere primarily through reaction with photochemically-produced hydroxyl radicals nih.gov. The estimated half-life for this reaction in air is approximately 4 hours nih.gov. Degradation can also occur through reaction with ozone, with an estimated half-life of about 38 minutes at a specific atmospheric concentration nih.gov. Atmospheric transport is considered one of the least investigated environmental fate processes for pesticides, with limited information available on atmospheric half-lives and degradation processes in the air diva-portal.org.

Environmental Persistence Characterization (Half-lives)

The persistence of this compound in the environment is characterized by its half-life, which is the time required for half of the compound to break down orst.edu. Half-lives can vary significantly depending on environmental factors .

In soil, the half-life of this compound varies with conditions. Under upland conditions, the half-life of d-phenothrin in soil is typically 1-2 days orst.edumassnrc.org. However, under flooded conditions, degradation is much slower, with half-lives ranging from 2 weeks up to 2 months for the trans isomer and 1-2 months for the cis isomer orst.eduwho.int.

In water, this compound is stable to hydrolysis under anaerobic conditions at all pH values, with an anaerobic aquatic half-life of 173 days orst.edu. With exposure to sunlight in clear, shallow water, d-phenothrin is readily degraded through aqueous photolysis with a half-life of 6.5 days . However, its high affinity to bind to suspended solids and bottom sediment limits its availability for photolysis .

On plant surfaces, d-phenothrin has a half-life of less than 1 day massnrc.orgwho.intorst.edu.

Here is a summary of reported half-lives for this compound in different environmental compartments:

Environmental CompartmentConditionsHalf-lifeSource
SoilUpland1-2 days orst.edumassnrc.org
SoilFlooded (trans isomer)2-4 weeks who.int
SoilFlooded (cis isomer)1-2 months who.int
WaterAnaerobic173 days orst.edu
WaterAqueous photolysis (clear, shallow)6.5 days
AirReaction with OH radicals~4 hours nih.gov
AirReaction with ozone~38 minutes nih.gov
Plant Surfaces-< 1 day massnrc.orgwho.intorst.edu

Residue Analysis and Monitoring in Environmental Matrices

Monitoring and analyzing this compound residues in environmental matrices such as water and soil are crucial for assessing its environmental impact. Various analytical techniques have been developed for the determination of this compound residues in environmental and biological samples juniperpublishers.com.

Residue analysis can be carried out using high-performance liquid chromatography (HPLC) with a UV detector, with a minimum detectable concentration of 0.05 mg/kg who.int. Gas chromatography equipped with a flame ionization detector is used for the analysis of the technical product who.int. Gas chromatographic and high-performance liquid chromatographic methods have been developed for determining synthetic pyrethroids, including this compound, in formulated products nih.gov.

Methods for the extraction and analysis of aged, unknown residues on various grains have also been reported for pyrethroids, including this compound nih.gov.

More recent studies have explored electrochemical methods, such as differential pulse adsorptive stripping voltammetry, for determining this compound residues in environmental matrices juniperpublishers.com. Spectrofluorimetric methods have also been developed and optimized for the analysis of this compound in surface and groundwater, showing enhanced sensitivity and satisfactory recovery rates in natural waters researchgate.net.

Analytical methods have been validated for different matrices, including tobacco, using techniques like gas chromatography-flame ionization detector (GC/FID) and gas chromatography-nitrogen/phosphorus (GC/NPD) after liquid extraction dergipark.org.tr. Recoveries of this compound from tobacco samples using these methods have been reported to be higher than 85% dergipark.org.tr.

Data tables presenting recovery rates and limits of determination for this compound analysis in specific matrices are available in research findings juniperpublishers.comdergipark.org.tr. For instance, studies on spiked grain samples using differential pulse adsorptive stripping voltammetry showed recoveries ranging from 98.00 to 99.16% juniperpublishers.com.

MatrixMethodRecovery (%)Limit of Determination (µg/mL)Source
GrainsDifferential Pulse Adsorptive Stripping Voltammetry98.00 - 99.160.92 x 10-7 M juniperpublishers.com
TobaccoGC/FID and GC/NPD after liquid extraction> 850.008 dergipark.org.tr
WaterDirect spectrofluorimetric method (RME-PIF)84.2 - 104.30.006 - 48 ng/mL researchgate.net

Insecticide Resistance Mechanisms and Management Strategies

Mechanisms of Phenothrin (B69414) Resistance

Resistance to this compound, a synthetic pyrethroid, primarily involves physiological and, in some cases, behavioral adaptations in insect populations.

Metabolic Resistance (e.g., Cytochrome P450 Monooxygenases, Esterases)

Metabolic resistance is a key mechanism where insects detoxify insecticides through enzymatic processes, converting them into less toxic or non-toxic forms before they can reach their target site in sufficient concentration to cause death frontiersin.orgpjoes.com. The primary enzyme families involved in the metabolic detoxification of insecticides, including pyrethroids like this compound, are cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs) pjoes.commdpi.comsemanticscholar.orgnih.gov.

Elevated expression or increased activity of these enzymes can lead to metabolic resistance mdpi.comsemanticscholar.org. For instance, overexpression of certain detoxifying P450 enzymes is a prevalent mechanism by which insects develop resistance to synthetic insecticides frontiersin.org. Esterases can also contribute to metabolic resistance by hydrolyzing the ester bonds present in pyrethroids pjoes.com. Research has shown that increased esterase, GST, and P450 enzyme activities are significantly elevated in some resistant insect populations compared to susceptible ones nih.gov.

Target-Site Resistance (e.g., Voltage-Gated Sodium Channel Mutations - kdr mutation)

Target-site resistance occurs when modifications to the insecticide's molecular target site reduce its binding affinity or effectiveness frontiersin.org. For this compound and other pyrethroids, the primary target site is the voltage-gated sodium channel (VGSC) in insect neurons patsnap.commdpi.comwho.int. These channels are crucial for the generation and propagation of nerve impulses. Pyrethroids bind to the VGSC, causing it to remain open and leading to continuous nerve firing, paralysis, and ultimately death patsnap.com.

Knockdown resistance (kdr) is a well-characterized form of target-site resistance to pyrethroids and DDT, resulting from point mutations in the gene encoding the VGSC irac-online.orgmdpi.comwho.intpeerj.com. These mutations alter the structure of the sodium channel, preventing or reducing the binding of pyrethroids and thus conferring resistance mdpi.com. Various kdr mutations have been identified in insect populations globally, including common substitutions in specific regions of the VGSC gene mdpi.comwho.intnih.gov. Studies on head lice, for example, have linked specific sodium channel mutations to permethrin (B1679614) resistance, and cross-resistance to this compound has been observed in permethrin-resistant head lice populations, suggesting the involvement of similar resistance mechanisms like kdr peerj.comoup.comresearchgate.netresearchgate.net.

Cross-Resistance Patterns with Other Pyrethroids

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or chemical structure oup.com. Due to their shared target site (the VGSC) and similar mechanisms of action, resistance to this compound frequently results in cross-resistance to other pyrethroid insecticides, as well as to DDT irac-online.orgoup.com.

Research on Aedes aegypti mosquitoes has shown widespread cross-resistance among various pyrethroids, including d-phenothrin (B1212162), permethrin, deltamethrin, and others nih.govnih.govresearchgate.net. In permethrin-resistant Culex quinquefasciatus mosquitoes, cross-resistance extended to all tested pyrethroids, with varying levels of resistance depending on the specific compound oup.com. Studies on head lice have also demonstrated high resistance to d-phenothrin in permethrin-resistant populations, indicating cross-resistance between these two pyrethroids oup.comresearchgate.netresearchgate.net.

The degree of cross-resistance can vary depending on the specific resistance mechanisms present in the insect population. For instance, kdr mutations are known to confer cross-resistance to a range of pyrethroids and DDT irac-online.orgoup.com. Metabolic resistance mediated by enzymes like P450s and esterases can also contribute to broad-spectrum cross-resistance to different pyrethroids frontiersin.orgpjoes.comresearchgate.net.

Strategies for Resistance Management

Managing insecticide resistance is crucial for preserving the effectiveness of insecticides like this compound and ensuring sustainable pest control. Effective resistance management strategies aim to slow down or prevent the evolution and spread of resistance in pest populations.

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive approach that combines various control methods to manage pest populations in an environmentally sound and economically viable manner ucanr.eduucdavis.edumbimph.comirac-online.org. IPM is considered fundamental to resistance management as it reduces reliance on chemical pesticides and minimizes the selection pressure for resistance ucanr.eduucdavis.edu.

Key IPM strategies for resistance management include:

Monitoring Pest Populations: Regularly assessing pest presence, abundance, and damage helps determine the need for intervention and the appropriate timing of control measures ucanr.eduirac-online.orgahdb.org.uk.

Using Action Thresholds: Applying pesticides only when pest populations reach economically or medically damaging levels, rather than on a fixed schedule, reduces unnecessary insecticide exposure ucanr.eduahdb.org.uk.

Employing Non-Chemical Control Methods: Utilizing cultural practices (e.g., crop rotation, host-free periods), biological control (using natural enemies), mechanical control, and physical barriers can reduce pest pressure and the need for insecticides ucanr.eduirac-online.orgahdb.org.uk.

Rotating Insecticides with Different Modes of Action: Alternating the use of insecticides from different chemical classes with distinct modes of action prevents continuous selection pressure on a single resistance mechanism ucanr.eduucdavis.eduirac-online.orgahdb.org.uk. The Insecticide Resistance Action Committee (IRAC) classification scheme provides guidance on grouping insecticides by their mode of action to facilitate effective rotation ucdavis.eduirac-online.org.

Using Insecticide Mixtures (with caution): In some cases, using mixtures of insecticides with different modes of action can help manage resistance, but this strategy requires careful consideration of potential interactions and resistance mechanisms present patsnap.comahdb.org.uk.

Applying Insecticides at Appropriate Rates and Timings: Using recommended label rates and applying insecticides when pests are at their most susceptible life stage can maximize efficacy and reduce the likelihood of selecting for resistant individuals ucanr.eduahdb.org.uk.

Preserving Susceptible Individuals: Maintaining areas with no or reduced insecticide application can provide a refuge for susceptible insects, which can then interbreed with resistant individuals, diluting resistance genes in the population irac-online.org.

Implementing a combination of these IPM tactics helps to reduce the frequency of insecticide applications, diversify the selection pressures on pest populations, and thereby delay the evolution and spread of resistance to insecticides like this compound.

Synergistic Formulations (e.g., Piperonyl Butoxide)

Synergists are compounds that, while often having little or no insecticidal activity on their own, enhance the potency of insecticides when combined erudit.orgwikipedia.orgpatsnap.comchemrj.org. Piperonyl butoxide (PBO) is a widely used synergist that acts primarily by inhibiting the activity of metabolic enzymes, particularly cytochrome P450 monooxygenases, which are key in the detoxification of pyrethroids like this compound scielo.brscielo.brwikipedia.orgpatsnap.comscirp.orgnih.gov. By inhibiting these enzymes, PBO prevents the rapid breakdown of this compound within the insect, allowing a higher concentration of the insecticide to reach and interact with its target site, the voltage-sensitive sodium channels wikipedia.orgpatsnap.comnih.govcomplianceservices.com. This can restore the efficacy of this compound against populations that have developed metabolic resistance mediated by these enzymes patsnap.comscirp.orgnih.govnih.gov.

Studies have demonstrated the synergistic effect of PBO in combination with pyrethroids against various insects, including those resistant to pyrethroids due to increased metabolic detoxification scirp.orgnih.govcomplianceservices.comnih.gov. For instance, research on Hyalella azteca showed that increasing concentrations of PBO enhanced the toxicity of pyrethrins (B594832), reducing the amount of pyrethrins needed for insecticidal potency complianceservices.com. In the context of malaria vectors, PBO-treated insecticide-treated nets have shown improved efficacy against pyrethroid-resistant mosquito populations compared to nets treated with pyrethroids alone, by blocking the cytochrome P450 enzymes responsible for detoxification scirp.orgnih.gov.

The use of PBO in formulations with this compound can be a valuable strategy for managing metabolic resistance, allowing for potentially lower doses of this compound to achieve effective control and helping to overcome resistance mechanisms based on enhanced detoxification patsnap.comcomplianceservices.com.

Rotation and Combination Therapies (e.g., this compound and Ivermectin)

Rotation and combination therapies involve the use of multiple insecticides or control agents with different modes of action to manage resistance k-state.eduerudit.orgirac-online.orgnih.gov. The principle behind these strategies is to reduce the selection pressure for resistance to any single compound by exposing the insect population to different control agents k-state.eduirac-online.orgirac-online.org.

Rotation involves switching between insecticides with different modes of action over time or between generations k-state.eduirac-online.org. This can delay the development of resistance compared to the continuous use of a single insecticide nih.gov. Combination therapy involves applying two or more insecticides with different modes of action simultaneously or sequentially erudit.org. This approach aims to control insects that may be resistant to one compound with the other compound(s) in the mixture erudit.org. For this strategy to be effective, the resistance mechanisms to the combined compounds should ideally be different and independent, and the frequency of resistance genes in the target population should be low k-state.edu.

Research into combination therapies for managing resistance in pests like head lice, which have shown increasing resistance to pyrethroids like this compound, has explored the use of this compound in combination with other agents such as ivermectin nih.govresearchgate.netresearchgate.net. Ivermectin has a different mode of action than pyrethroids, primarily targeting glutamate-gated chloride channels in the nervous system of invertebrates researchgate.net. Studies have investigated the efficacy of combination regimens of this compound and ivermectin against pyrethroid-resistant head lice. For example, a clinical study in Japan evaluated a combination regimen of this compound lotion followed by ivermectin lotion for treating pyrethroid-resistant head lice. The study reported a high rate of patients becoming lice-free with this regimen, suggesting its potential effectiveness against resistant populations, particularly those with kdr mutations which confer pyrethroid resistance nih.govresearchgate.netresearchgate.net. While pyrethroid resistance in head lice is often linked to kdr mutations, metabolic resistance mechanisms involving enzymes like cytochrome P450s, esterases, and glutathione S-transferases have also been implicated chemrj.orgekb.egmdpi.com. The use of ivermectin, with its distinct target site, in combination with this compound can provide a multi-pronged approach to overcome resistance, addressing both target-site and potentially some metabolic resistance mechanisms if cross-resistance is not significant unav.edu.

Advanced Analytical Methodologies for Phenothrin Detection and Quantification

Chromatographic Techniques

Chromatography remains a cornerstone of phenothrin (B69414) analysis, providing effective separation of the compound from complex matrices and its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique for this compound analysis, particularly suitable for compounds that may not be sufficiently volatile or thermally stable for GC. HPLC coupled with various detectors, such as UV detectors or mass spectrometers, is commonly employed. Reversed-phase HPLC methods with UV detection have been developed for the determination of this compound in formulations like shampoos and human head lice medicine liquid formulations tandfonline.comtandfonline.com. These methods often utilize C18 columns and mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water tandfonline.comtandfonline.com. HPLC-MS/MS has also been used for the quantitative determination of d-phenothrin (B1212162) in water, offering high sensitivity epa.gov.

Chiral Chromatography for Isomer Separation

This compound exists as a mixture of stereoisomers due to chiral centers in its cyclopropane (B1198618) ring. Specifically, d-phenothrin has four optical isomers: d-cis, l-cis, d-trans, and l-trans oup.com. The insecticidal activity can vary significantly between these isomers, making their separation and individual quantification important oup.com. Chiral chromatography, particularly chiral HPLC, is employed for the separation of these stereoisomers. This can be achieved by using chiral stationary phases (CSPs) that allow for the direct separation of enantiomers oup.comnih.govacs.orgjfda-online.com. Examples of chiral columns used for this compound isomer separation include Sumipax OA-2000 oup.comacs.org. Another approach involves hydrolyzing this compound to chrysanthemic acid, derivatizing it with a chiral reagent to form diastereomers, and then separating these diastereomers by GC oup.comacs.org.

Spectroscopic and Spectrometric Methods

While chromatography is often coupled with spectrometric detection (like GC/MS or LC/MS), direct spectroscopic methods for this compound quantification are less common compared to chromatographic techniques. However, techniques like Infrared (IR) spectroscopy can be used for identity confirmation of this compound who.int. Mass spectrometry itself, as a detection method in GC/MS or LC/MS, provides spectrometric data (mass spectra) that are essential for identifying and quantifying this compound and its metabolites nih.govnih.gov.

Immunochemical Assays and Biosensors

Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA), and biosensors offer alternative approaches for this compound detection, particularly for high-throughput screening or field analysis. These methods utilize the specific binding affinity of antibodies to this compound or its metabolites. Immunosensors, a type of biosensor, integrate an antibody as the biological recognition element with a transducer to convert the binding event into a measurable signal nih.govucanr.edumdpi.com. These techniques can provide rapid and sensitive measurements and are well-suited for analyzing large numbers of samples nih.govucanr.edu. While the provided search results discuss the application of immunoassays and biosensors for pyrethroids in general, they highlight their potential for detecting small molecules like this compound, especially when conventional chromatographic methods are challenging due to sample complexity or the need for rapid analysis nih.govucanr.edu.

Efficacy and Application Methodologies of Phenothrin Formulations

Formulation Development for Enhanced Efficacy and Stability

The development of Phenothrin (B69414) formulations focuses on improving its effectiveness, extending its residual activity, and ensuring its stability under various environmental conditions. This compound is more stable than natural pyrethrins (B594832) and earlier synthetic pyrethroids but is susceptible to degradation by sunlight. inchem.org

Microencapsulation and Controlled Release Systems

Microencapsulation is a promising technique for controlled release of active compounds, including pesticides like this compound. researchgate.netnih.govstellarix.com This technology involves encapsulating the active ingredient within a protective shell, which can regulate its release rate over time. nih.govstellarix.comlongdom.org Controlled release formulations offer advantages such as improved efficacy, reduced toxicity, and enhanced stability by protecting the active ingredient from environmental degradation, such as UV light. researchgate.netlongdom.orgmdpi.com

Research has shown that controlled release systems can prolong the effective period of pesticides. For example, studies with emamectin (B195283) benzoate (B1203000) microspheres demonstrated sustained insecticidal activity for up to 21 days, compared to a rapid decline in efficacy for conventional emulsifiable concentrates. mdpi.com While specific detailed research findings on microencapsulated this compound were not extensively detailed in the provided snippets, the general principles of microencapsulation for enhanced efficacy and stability of pyrethroids are well-established. researchgate.net

Emulsifiable Concentrates and Aerosol Formulations

Emulsifiable concentrates (EC) and aerosol formulations are common methods for delivering this compound. patsnap.comtandfonline.com ECs involve dissolving the active ingredient in a solvent, which is then diluted with water before application. asme.org Aerosols, on the other hand, dispense fine droplets that remain airborne, designed to kill insects on contact. epa.govmdpi.com

This compound is frequently formulated as aerosols, oil formulations, or emulsifiable concentrates, often combined with synergists like piperonyl butoxide and knockdown agents like tetramethrin. tandfonline.com The choice of solvent in aerosol formulations can impact insecticidal efficacy, with studies showing better knockdown for d-phenothrin (B1212162) aerosols using linear paraffin (B1166041) solvents compared to other types. asme.org Aerosols are widely used for household pest control and in public health programs, such as aircraft disinsection, where a 2% d-Phenothrin aerosol is recommended for rapid action against mosquitoes. patsnap.comicao.inticao.int

Adjuvants and Synergists in Formulations

Adjuvants and synergists are often added to this compound formulations to enhance their effectiveness. tandfonline.comepa.govnih.gov Synergists like piperonyl butoxide (PBO) are commonly used with this compound to increase its effectiveness as a knockdown agent. tandfonline.comnih.gov PBO works by inhibiting enzymes in insects that would otherwise break down the insecticide, thereby increasing the amount of active ingredient that reaches the target site. epa.gov

Adjuvants can improve the performance of pesticide formulations by enhancing coverage, wetting, adhesion, rainfastness, and penetration of the active ingredient into the target organism or plant. asme.orggoogle.com Research indicates that adjuvants can significantly increase the control efficacy of pesticides. mdpi.com Some adjuvants can even lead to synergistic effects, allowing for a reduction in the amount of pesticide needed to achieve a certain kill rate. google.comgoogle.com

Target Specificity and Selectivity Research

This compound exerts its effects by targeting the nervous systems of insects, specifically by disrupting voltage-gated sodium channels in nerve cells. patsnap.com This interaction prevents the channels from closing properly, leading to continuous nerve impulses, paralysis, and ultimately death of the insect. patsnap.com

The selective toxicity of this compound is attributed, in part, to insects having a higher affinity for the compound compared to mammals. patsnap.com Additionally, the rapid breakdown of this compound in the environment contributes to minimizing the risk to non-target organisms. patsnap.com Research into the mode of action of pyrethroids, including this compound, at the molecular level can further help improve their specificity. researchgate.net The interaction of pyrethroids with sodium channels is highly stereospecific, with different isomers binding to different sites. inchem.org

Optimization of Application Methods for Pest Control

Optimizing the application methods for this compound formulations is crucial for maximizing efficacy and minimizing environmental impact. Application methods vary depending on the target pest and environment. For household pest control, aerosols, foggers, and liquid concentrates are common. patsnap.com For public health applications like mosquito control, ultra-low volume (ULV) spraying of fine aerosol droplets is used to target adult mosquitoes in flight. epa.govnih.gov

Studies have investigated the efficacy of different application methods and formulations. For instance, research comparing d-phenothrin and permethrin (B1679614) formulations for head lice treatment showed that while both were effective at killing adult lice, the this compound lotion was significantly better at killing nymphs within the egg shell. researchgate.net

In agricultural settings, factors such as droplet size, spray pattern, and coverage on the target surface significantly influence pesticide efficacy. unirioja.esresearchgate.net Research aims to optimize these parameters to ensure adequate deposition on leaves and effective uptake by pests or plants. unirioja.es The use of advanced spraying equipment and techniques, along with consideration of environmental factors, plays a vital role in the effective application of this compound for pest control. nih.govresearchgate.net

Broader Impacts and Future Research Directions

Global Health and Environmental Challenges Related to Phenothrin (B69414) Use

The use of this compound, like other pesticides, presents global health and environmental challenges. Although generally considered to have low mammalian toxicity compared to older insecticide classes, concerns exist regarding its impact on non-target organisms and potential environmental persistence under certain conditions.

This compound is highly toxic to fish and other aquatic animals, as well as honey bees. orst.eduinchem.org Laboratory tests have shown acute toxicity to fish with 96-hour LC50 values ranging from 17 to 200 µ g/litre for racemic this compound and (1R)-stereoisomers. inchem.org For aquatic invertebrates like Daphnia pulex, 3-hour LC50 values for all isomers and racemic this compound were 25,000 to 50,000 µ g/litre in a single study. inchem.org While rapid breakdown in sunlight and typical use on stored grain can limit environmental exposure, environmental effects are considered extremely unlikely when used as recommended. who.int However, synthetic pyrethroids, including this compound, are strongly adsorbed on soil and sediments, with little tendency for bioaccumulation in organisms. who.int Despite this, pyrethroid residues are frequently detected in groundwater, sediments, and even in organisms like wild river fish and honeybee wax samples, indicating potential for wider environmental distribution than initially assumed. frontiersin.org

From a human health perspective, while acute toxicity is low, continuous use and potential environmental contamination raise concerns. who.intfrontiersin.org Studies have indicated that this compound exposure can lead to DNA damage in vitro. frontiersin.orgresearchgate.net The widespread use of pesticides globally contributes to environmental degradation and poses public health risks through residue contamination in food, water, air, and soil. nih.govtandfonline.com

Development of Novel this compound Analogues with Improved Profiles

Research continues into the development of novel insecticide analogues, including those based on the pyrethroid structure, aiming for improved efficacy, lower cost, and reduced environmental impact. mdpi.com this compound itself was an outcome of efforts to modify the chemical structures of natural pyrethrins (B594832) to achieve improved properties and greater biological activity. who.int Its invention provided clues for developing photostable pyrethroids like permethrin (B1679614). jst.go.jp

The development of new, environmentally friendly pesticides often focuses on creating compounds that are rapidly degradable, less residual, effective at extremely low doses, and selective against pests while being non-toxic to humans and non-target species. mdpi.com This suggests that future research into this compound analogues would likely prioritize enhanced biodegradability and reduced toxicity to aquatic life and pollinators, building upon the structural insights gained from this compound's development.

Computational Modeling and Artificial Intelligence in this compound Research

Computational modeling and artificial intelligence (AI) are increasingly valuable tools in chemical and biological research, including the study of pesticides. While specific published research applying computational modeling or AI solely to this compound was not extensively found in the search results, these technologies hold significant potential for various aspects of this compound research.

Environmental Remediation Strategies for this compound Contamination

Given the potential for environmental contamination, the development and application of effective remediation strategies for this compound are important. Various technologies have been developed to remove pesticide residues from the environment, including photodecomposition, Fenton degradation, ozonation, adsorption, incineration, and biodegradation. frontiersin.orgtandfonline.com

Bioremediation, utilizing microorganisms to break down pesticides, is emerging as a cost-effective and eco-friendly approach for tackling pesticide contamination in soils. frontiersin.orgresearchgate.net Studies have identified bacterial strains, such as Pseudomonas fulva strain P31, capable of effectively degrading d-phenothrin (B1212162) in contaminated soils. frontiersin.orgresearchgate.netresearchgate.netnih.gov This strain demonstrated a significant capacity to remove d-phenothrin from soil within a relatively short period. frontiersin.orgnih.gov

Chemical degradation methods, often combined with physical treatments, are also employed to transform pesticides into less toxic compounds. tandfonline.com Advanced oxidation processes (AOPs), which utilize reactive species like hydroxyl radicals, are a common chemical degradation technique applicable to a wide range of organic pollutants, including pesticides. tandfonline.com

Policy and Regulatory Science Implications for this compound Use

The use of this compound is subject to regulatory oversight to manage potential risks to human health and the environment. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), establish tolerances for pesticide residues in food and feed crops. federalregister.gov The EPA has established a tolerance of 0.01 parts per million (ppm) for residues of d-phenothrin in or on all food/feed crops following wide-area mosquito adulticide applications. federalregister.gov

Regulatory science plays a crucial role in evaluating the risks associated with pesticide use and informing policy decisions. This involves assessing toxicity data, environmental fate, and potential exposure routes. federalregister.govepa.gov Regulatory reviews, such as the EPA's registration review process for this compound, involve evaluating available scientific data and conducting risk assessments. epa.govregulations.gov These reviews can lead to updated regulations, mitigation measures, and labeling requirements to minimize potential adverse impacts. regulations.gov International bodies, such as the World Health Organization (WHO) and the United Nations Environment Programme (UNEP), also contribute to the evaluation of chemicals like this compound and the development of guidelines for their safe use. who.intwho.int

Policies and regulations aim to ensure that pesticides are used effectively while minimizing risks, often promoting integrated pest management (IPM) strategies that prioritize non-chemical methods. mdpi.com The regulation of this compound use reflects the ongoing effort to balance pest control needs with the protection of human health and the environment.

Q & A

Q. How to design controlled experiments to quantify Phenothrin’s insecticidal efficacy in laboratory settings?

  • Methodology : Use Abbott’s formula for calculating percent control: Percent Control=100(XY)X\text{Percent Control} = \frac{100(X - Y)}{X}

    where XX = % survival in untreated controls, YY = % survival in treated samples. Validate results by computing probable errors for XX and YY. A difference >3 times the probable error indicates statistical significance .

  • Experimental Design :

    • Use randomized block designs to minimize environmental variability.
    • Include replicates (≥3) for both treated and control groups.
    • Standardize insect populations (e.g., age, species) to reduce confounding factors.

Q. What analytical methods are validated for detecting this compound residues in plant matrices?

  • Methodology :
    • Extraction : Use dichloromethane for optimal recovery (>85%) in tobacco and similar matrices .
    • Instrumentation : Gas chromatography with flame ionization (GC/FID) or nitrogen-phosphorus detectors (GC/NPD).
    • Validation Parameters :
      • Linearity (R20.999R^2 \geq 0.999).
      • Limit of detection (LOD): 0.008 µg/mL for this compound.
      • Recovery rates: 85–110% across spiked samples .

Q. How to formulate a research question for this compound’s environmental toxicity studies?

  • Framework : Apply PICOT (Population, Intervention, Comparison, Outcome, Time). Example:
    • "In aquatic ecosystems (P), how does this compound exposure (I) compared to no exposure (C) affect Daphnia mortality (O) over 48 hours (T)?" .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported cytotoxicity across studies?

  • Approach :
    • Mechanistic Analysis : Assess inhibition of drug transporters (e.g., OCT1, OATP2B1) at 100 µM, which may explain inter-study variability in toxicity profiles .
    • Dose-Response Modeling : Use nonlinear regression to identify threshold effects (e.g., EC₅₀ values).
    • Meta-Analysis : Adjust for covariates like solvent choice (e.g., DMSO vs. ethanol) in cytotoxicity assays.

Q. What statistical methods are suitable for analyzing time-dependent degradation of this compound in soil?

  • Methods :
    • First-Order Kinetics : Model degradation using Ct=C0ektC_t = C_0 e^{-kt}, where kk = degradation rate constant.
    • ANCOVA : Compare degradation rates across soil types (e.g., sandy vs. clay) while controlling for pH and organic content .

Q. How to optimize extraction protocols for this compound in complex biological matrices (e.g., human serum)?

  • Methodology :
    • Solvent Screening : Test hexane, ethyl acetate, and dichloromethane; the latter minimizes matrix interference in lipid-rich samples .
    • Clean-Up : Use dispersive SPE with C18 or PSA adsorbents to remove co-extractives.
    • Validation : Include matrix-matched calibration to account for signal suppression/enhancement in mass spectrometry.

Data Interpretation & Contradiction Management

Q. Why do this compound’s pharmacokinetic parameters vary between in vitro and in vivo models?

  • Key Factors :
    • Protein Binding : Measure free vs. bound this compound fractions using ultrafiltration.
    • Metabolic Pathways : Incubate with liver microsomes to identify CYP450-mediated metabolites.
    • Transporter Interactions : Evaluate OCT1 inhibition, which may limit cellular uptake in vitro .

Q. How to validate conflicting reports on this compound’s neurotoxicity in non-target organisms?

  • Strategy :
    • Standardized Protocols : Adopt OECD Guidelines 424 (rodent neurotoxicity studies) for comparability.
    • Biomarker Analysis : Measure acetylcholinesterase inhibition in brain homogenates.
    • Probabilistic Risk Assessment : Use species sensitivity distributions (SSDs) to quantify ecological risks.

Methodological Resources

  • Statistical Tools : Abbott’s formula , R/Python for dose-response modeling.
  • Analytical Standards : GC/NPD with dichloromethane extraction .
  • Ethical Compliance : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.